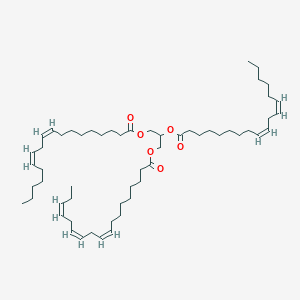

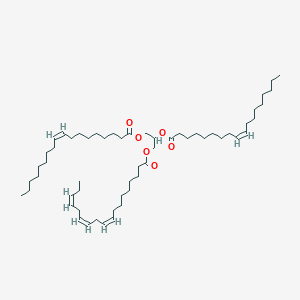

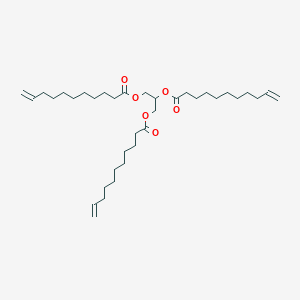

![molecular formula C51H94O6 B3026157 Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)

Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le 1,2-Dipalmitoléoyl-3-Palmitoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide palmitoléique et l'acide palmitique avec le glycérol. La réaction nécessite généralement un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique et est réalisée sous reflux pour assurer une estérification complète.

Méthodes de production industrielle : Dans les environnements industriels, la production de 1,2-Dipalmitoléoyl-3-Palmitoyl-rac-glycérol implique l'utilisation d'étalons lipidiques de haute pureté et d'environnements de réaction contrôlés pour assurer la pureté et le rendement souhaités. Le processus peut inclure des étapes telles que la purification par chromatographie et la vérification à l'aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) .

Analyse Des Réactions Chimiques

Types de réactions : Le 1,2-Dipalmitoléoyl-3-Palmitoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de peroxydes et d'autres produits d'oxydation.

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, les liaisons ester peuvent être hydrolysées pour donner des acides gras libres et du glycérol.

Transestérification : Cette réaction implique l'échange de groupes esters avec des alcools, souvent utilisée dans la production de biodiesel.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : Des conditions acides (par exemple, acide chlorhydrique) ou basiques (par exemple, hydroxyde de sodium) sont utilisées.

Transestérification : Méthanol ou éthanol en présence d'un catalyseur tel que le méthylate de sodium.

Produits majeurs :

Oxydation : Peroxydes et aldéhydes.

Hydrolyse : Acide palmitoléique, acide palmitique et glycérol.

Transestérification : Esters méthyliques ou éthyliques d'acides palmitoléique et palmitique.

4. Applications de la recherche scientifique

Le 1,2-Dipalmitoléoyl-3-Palmitoyl-rac-glycérol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme étalon dans l'analyse lipidique et la chromatographie.

Biologie : Étudié pour son rôle dans le métabolisme lipidique et le stockage chez les insectes.

Médecine : Investigé pour ses effets potentiels sur les troubles liés aux lipides et les maladies métaboliques.

Industrie : Utilisé dans la formulation de cosmétiques et de compléments alimentaires en raison de ses propriétés lipidiques.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Dipalmitoléoyl-3-Palmitoyl-rac-glycérol implique son incorporation dans les membranes lipidiques et son rôle dans le métabolisme lipidique. Il interagit avec les enzymes impliquées dans la synthèse et la dégradation des lipides, influençant les voies telles que l'oxydation des acides gras et le stockage des triglycérides. Les cibles moléculaires comprennent les lipases et les acyltransférases, qui régulent la dégradation et la formation des triglycérides .

Applications De Recherche Scientifique

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol has several applications in scientific research:

Chemistry: Used as a standard in lipid analysis and chromatography.

Biology: Studied for its role in lipid metabolism and storage in insects.

Medicine: Investigated for its potential effects on lipid-related disorders and metabolic diseases.

Industry: Utilized in the formulation of cosmetics and nutritional supplements due to its lipid properties.

Mécanisme D'action

The mechanism of action of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid membranes and its role in lipid metabolism. It interacts with enzymes involved in lipid synthesis and degradation, influencing pathways such as fatty acid oxidation and triglyceride storage. The molecular targets include lipases and acyltransferases, which regulate the breakdown and formation of triglycerides .

Comparaison Avec Des Composés Similaires

Composés similaires :

1,2-Dioléoyl-3-palmitoyl-rac-glycérol : Contient de l'acide oléique au lieu de l'acide palmitoléique.

1,2-Dipalmitoyl-3-oléoyl-rac-glycérol : Contient de l'acide oléique à la position sn-3.

1,2-Dilinoléoyl-3-palmitoyl-rac-glycérol : Contient de l'acide linoléique au lieu de l'acide palmitoléique

Unicité : Le 1,2-Dipalmitoléoyl-3-Palmitoyl-rac-glycérol est unique en raison de sa combinaison spécifique d'acides palmitoléique et palmitique, qui confèrent des propriétés physiques et biochimiques distinctes. Cette combinaison affecte son point de fusion, sa solubilité et son interaction avec les membranes biologiques, ce qui la rend précieuse pour des applications de recherche et industrielles spécifiques .

Propriétés

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOVJPPUXXFZPC-UZTWDUGDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H94O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

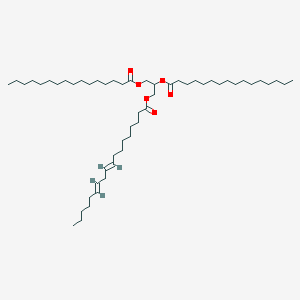

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)

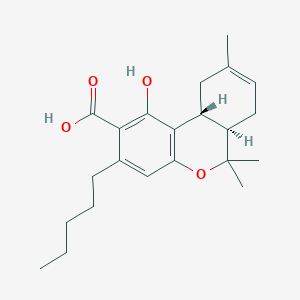

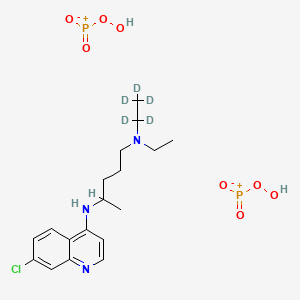

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

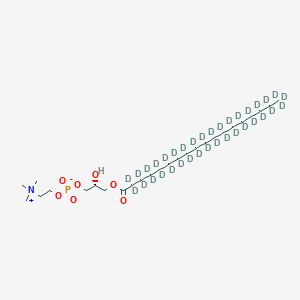

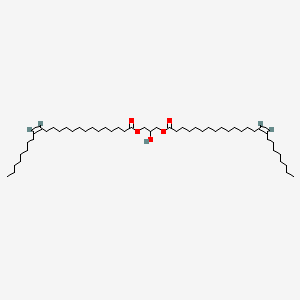

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

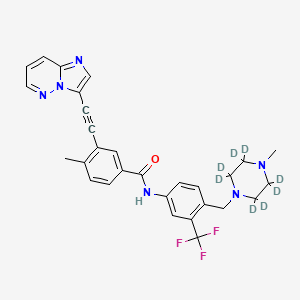

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)